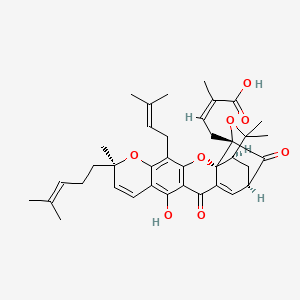

10α-Hydroxyepigambogic acid

Description

Properties

CAS No. |

887606-04-4 |

|---|---|

Molecular Formula |

C38H44O8 |

Molecular Weight |

628.7 g/mol |

IUPAC Name |

(Z)-4-[(1S,2S,8S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23?,27-,36-,37-,38+/m0/s1 |

InChI Key |

GEZHEQNLKAOMCA-KTWOKWESSA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

10α-Hydroxyepigambogic Acid: A Technical Overview and Research Guide

Disclaimer: Publicly available scientific literature lacks in-depth experimental data specifically for 10α-Hydroxyepigambogic acid. Consequently, this guide provides foundational information and contextualizes its potential biological activities based on closely related compounds isolated from the same natural source, Garcinia hanburyi. The experimental protocols and pathway diagrams presented are representative examples and should be adapted for specific research applications.

Introduction

This compound is a complex natural product isolated from the gamboge resin of the Garcinia hanburyi tree. It belongs to the family of caged xanthones, a class of compounds known for their diverse and potent biological activities. While research on this specific molecule is limited, its structural similarity to other well-studied compounds from gamboge, such as gambogic acid and gambogenic acid, suggests its potential as a subject of interest for drug discovery and development, particularly in the field of oncology.

Chemical Properties

A summary of the known chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₆O₉ | [1] |

| Molecular Weight | 646.77 g/mol | [1] |

| CAS Number | 1164201-85-7 | [1] |

| Natural Source | Garcinia hanburyi | [1] |

Postulated Biological Activity and Mechanism of Action

While direct experimental evidence for the biological activity of this compound is not extensively documented, the activities of structurally similar compounds from Garcinia hanburyi provide strong indications of its potential therapeutic effects. Gambogic acid, a prominent compound from this source, is a known potent inducer of apoptosis and an inhibitor of the STAT3 signaling pathway, both of which are critical targets in cancer therapy.

Anticancer Activity

It is hypothesized that this compound may exhibit cytotoxic effects against various cancer cell lines. This activity is likely mediated through the induction of programmed cell death, or apoptosis.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. In many cancers, STAT3 is constitutively active, promoting tumor progression. Natural products from Garcinia hanburyi have been shown to inhibit this pathway. It is plausible that this compound also acts as an inhibitor of STAT3 signaling.

The hypothesized mechanism of action is the inhibition of STAT3 phosphorylation, which prevents its dimerization and translocation to the nucleus, thereby blocking the transcription of target genes involved in tumor cell survival and proliferation.

Experimental Protocols

The following are detailed, representative methodologies for key experiments that would be essential for the characterization of the biological activities of this compound.

Isolation of this compound by Preparative HPLC

Objective: To purify this compound from a crude extract of Garcinia hanburyi resin.

Materials:

-

Crude gamboge resin extract

-

HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)

-

Formic acid or trifluoroacetic acid (for modifying mobile phase)

-

Preparative HPLC system with a UV detector

-

Preparative C18 column

Procedure:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter to remove insoluble material.

-

Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

-

Inject the filtered extract onto the column.

-

Run a gradient elution, gradually increasing the proportion of the organic solvent to elute compounds with increasing hydrophobicity.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Collect fractions corresponding to the peak suspected to be this compound based on retention time from analytical scale separations.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blot for Apoptosis and STAT3 Signaling Markers

Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and the STAT3 signaling pathway.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the changes in protein expression.

Visualizations

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized inhibition of the STAT3 signaling pathway by this compound, leading to the downregulation of anti-apoptotic proteins.

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

Experimental Workflow

This diagram outlines a general workflow for investigating the anticancer properties of this compound.

Caption: General workflow for anticancer evaluation.

Conclusion

This compound is a natural product with a chemical structure that suggests significant potential for biological activity, particularly in the realm of cancer therapeutics. While direct experimental data is currently scarce, the well-documented anticancer effects of related compounds from Garcinia hanburyi provide a strong rationale for further investigation. Future research should focus on the definitive isolation and structural confirmation of this compound, followed by comprehensive screening for its cytotoxic effects and detailed mechanistic studies to elucidate its mode of action, with a particular focus on apoptosis induction and the inhibition of key oncogenic signaling pathways such as STAT3.

References

10α-Hydroxyepigambogic Acid: A Technical Guide to its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and physicochemical properties of 10α-Hydroxyepigambogic acid, a novel natural product isolated from the resin of Garcinia hanburyi. This document details the presumed experimental protocols for its isolation and structural elucidation based on available data and methodologies for similar compounds. While specific biological activity data for this compound remains limited in publicly accessible literature, this guide summarizes the known anticancer properties of structurally related compounds from the same source and outlines the signaling pathways they are known to modulate. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

Garcinia hanburyi, a plant native to Southeast Asia, is a well-known source of gamboge, a resinous gum that has been used in traditional medicine and as a pigment. Phytochemical investigations of this resin have led to the discovery of a diverse array of complex polyprenylated caged xanthones, many of which exhibit potent biological activities, including anticancer properties. Among these is the more recently identified this compound. This guide serves to consolidate the available information on this compound for the scientific community.

**2. Discovery and Origin

This compound was first reported as a new compound isolated from the resin of Garcinia hanburyi. Its discovery is attributed to research detailed in a Chinese patent (CN101607978 A), which describes two novel compounds from gamboge, their preparation methods, and their potential pharmaceutical applications, particularly in the context of tumors.[1] The primary scientific literature further corroborates its isolation from this plant source.

Natural Source: Garcinia hanburyi Hook. f.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 1164201-85-7 | [1] |

| Molecular Formula | C₃₈H₄₆O₉ | [1] |

| Molecular Weight | 646.77 g/mol | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Experimental Protocols

While the specific, detailed experimental protocol for the isolation of this compound from the original discovery is not fully available in the public domain, a general methodology can be inferred from standard phytochemical practices for isolating compounds from Garcinia species.

General Isolation and Purification Workflow

The following is a representative workflow for the isolation of xanthones from Garcinia hanburyi resin.

Structural Elucidation

The structure of this compound would have been determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the types and connectivity of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): To establish the complete covalent structure and relative stereochemistry.

-

Spectroscopic Data

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.0 - 8.0 | 100 - 160 |

| Vinylic Protons | 4.5 - 6.5 | 100 - 150 |

| Carboxylic Acid Proton | 10.0 - 13.0 | 165 - 185 |

| Alkyl Protons | 0.5 - 4.5 | 10 - 80 |

| Hydroxyl Protons | Variable | - |

Biological Activity and Signaling Pathways

Direct experimental data on the in vitro anticancer activity (e.g., IC₅₀ values) and the specific signaling pathways modulated by this compound are not yet reported in the accessible scientific literature. However, numerous studies on structurally similar compounds isolated from Garcinia hanburyi, such as Gambogic acid, have demonstrated potent anticancer effects. These compounds are known to induce apoptosis and inhibit tumor growth by modulating several key signaling pathways.

Potential Anticancer Mechanisms (Based on Related Compounds)

Structurally related xanthones from Garcinia hanburyi have been shown to exert their anticancer effects through the induction of apoptosis. The potential signaling pathways that this compound may influence include:

-

PI3K/Akt Signaling Pathway: This is a crucial pathway for cell survival and proliferation, and its inhibition can lead to apoptosis.

-

MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of cell growth, differentiation, and survival.

-

NF-κB Signaling Pathway: A key regulator of inflammation and cell survival, its inhibition is a common target for anticancer therapies.

Postulated Apoptosis Induction Pathway

The following diagram illustrates a plausible signaling cascade for apoptosis induction by a Garcinia xanthone, which may be relevant for this compound.

Conclusion and Future Directions

This compound is a novel natural product with a complex chemical structure, originating from the medicinally important plant Garcinia hanburyi. While its discovery has been documented, there is a clear need for further research to fully characterize this compound. Future studies should focus on:

-

Publication of Detailed Isolation and Spectroscopic Data: The full experimental details and complete NMR and MS data are essential for the scientific community to verify and build upon this discovery.

-

Evaluation of Biological Activity: A thorough investigation of its in vitro and in vivo anticancer activity against a panel of cancer cell lines is warranted.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound will be crucial in determining its potential as a therapeutic agent.

This technical guide provides a foundational understanding of this compound based on the currently available information and serves as a call for further research into this promising natural product.

References

Unveiling the Therapeutic Potential of 10α-Hydroxyepigambogic Acid: A Technical Guide to its Presumed Biological Activity

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Publicly available scientific literature on the biological activity of 10α-Hydroxyepigambogic acid is exceptionally scarce. A Chinese patent (CN101607978A) suggests its extraction from Garcinia hanburyi and potential application in tumor research; however, detailed biological data from this source is not readily accessible. This guide, therefore, extrapolates the potential biological activities of this compound based on extensive research into its parent compound, gambogic acid, and its other derivatives. The information presented herein is intended to serve as a foundational resource to guide future research into this specific molecule.

Introduction

Gambogic acid, a caged xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree, has demonstrated potent anticancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2][3] this compound, as a hydroxylated derivative, is anticipated to share some of these biological activities, potentially with altered potency or specificity. This document provides a comprehensive overview of the presumed biological activities of this compound, drawing parallels from the well-documented effects of gambogic acid and its analogs.

Presumed Biological Activities

Based on the known actions of gambogic acid and its derivatives, this compound is likely to exhibit significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The primary mechanisms are predicted to involve the induction of programmed cell death (apoptosis) and arrest of the cell division cycle.

Cytotoxicity

Gambogic acid and its derivatives have shown potent cytotoxic effects against various cancer cell lines. It is plausible that this compound possesses similar activity. The following table summarizes representative cytotoxicity data for gambogic acid against several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375 | Malignant Melanoma | 1.31 (36h) | [4] |

| SW620 | Colon Cancer | ~15.8 (48h) | [5] |

| ECC-1 | Endometrial Cancer | ~0.4 (24h) | |

| A549 | Non-small cell lung cancer | Not specified | [1] |

| BGC-823 | Gastric Cancer | Not specified | [1] |

| U251 | Glioblastoma | Not specified | [1] |

| HepG2 | Hepatocellular Carcinoma | Not specified | [1] |

| MB-231 | Breast Cancer | Not specified | [1] |

Induction of Apoptosis

A hallmark of gambogic acid's anticancer activity is its ability to induce apoptosis. This is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][6] Key events include the activation of caspases, regulation of the Bcl-2 family of proteins, and the release of cytochrome c from mitochondria.[2][4]

Cell Cycle Arrest

Gambogic acid has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, in various cancer cells.[1][5][7] This arrest prevents cancer cells from proliferating and is often a prelude to apoptosis.

Signaling Pathways

The anticancer effects of gambogic acid are orchestrated through the modulation of multiple signaling pathways critical for cell survival, proliferation, and death.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound. These protocols are based on established methods used for gambogic acid and its derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).[5]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[5]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.[8]

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[5][8]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[5]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]

-

Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, PARP).[9][10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the extensive data available for its parent compound, gambogic acid, provides a strong foundation for predicting its potential as an anticancer agent. It is hypothesized that this compound will exhibit cytotoxicity, induce apoptosis, and cause cell cycle arrest in cancer cells through the modulation of key signaling pathways.

Future research should focus on isolating or synthesizing this compound and systematically evaluating its biological activities using the experimental protocols outlined in this guide. Head-to-head comparisons with gambogic acid will be crucial to determine if the 10α-hydroxy modification alters its potency, selectivity, or mechanism of action. Such studies will be instrumental in determining the therapeutic potential of this novel natural product derivative.

References

- 1. dovepress.com [dovepress.com]

- 2. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-proliferation and induction of mitochondria-mediated apoptosis by Garcinia hanburyi resin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gambogic acid induces apoptosis by regulating the expression of Bax and Bcl-2 and enhancing caspase-3 activity in human malignant melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gambogic acid suppresses colon cancer cell activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Gambogic acid induces G0/G1 cell cycle arrest and cell migration inhibition via suppressing PDGF receptor β tyrosine phosphorylation and Rac1 activity in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Apoptosis western blot guide | Abcam [abcam.com]

- 10. Gambogic acid induces apoptosis in diffuse large B-cell lymphoma cells via inducing proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Gambogic Acid in Cancer Cells: An In-depth Technical Guide

Disclaimer: Information available on 10α-Hydroxyepigambogic acid is limited. This document focuses on the closely related and extensively studied compound, Gambogic Acid (GA). The mechanisms described herein are presumed to be highly relevant to its hydroxylated derivative.

Introduction

Gambogic acid (GA), a caged xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-cancer properties across a spectrum of malignancies.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways, leading to the induction of apoptosis, inhibition of proliferation, and suppression of metastasis and angiogenesis.[1][4] This technical guide provides a comprehensive overview of the molecular mechanisms of action of GA in cancer cells, with a focus on key signaling pathways, supported by quantitative data and detailed experimental protocols.

Cytotoxic Activity of Gambogic Acid

GA exhibits potent cytotoxic effects against a wide range of cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values for GA vary across different cancer types, as summarized in the table below.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MCF-7 | 1.46 | Not Specified | [1] |

| Pancreatic Cancer | BxPC-3, MIA PaCa-2, PANC-1, SW1990 | < 8.3 | 12 | [1] |

| < 3.8 | 24 | [1] | ||

| < 1.7 | 48 | [1] | ||

| Hepatocellular Carcinoma | Bel-7402 | 0.59 | Not Specified | [1] |

| SMMC-7721 | 1.59 | Not Specified | [1] | |

| Bel-7404 | 1.99 | Not Specified | [1] | |

| QGY-7701 | 0.41 | Not Specified | [1] | |

| HepG2 | 0.94 | Not Specified | [1] | |

| Gastric Cancer | BGC-823 | Not Specified | Not Specified | [3][5] |

| MKN-28 | Not Specified | Not Specified | [3][5] | |

| Colorectal Cancer | SW620 | ~62.87 (100 µg/ml) | Not Specified | [1] |

| LOVO | Not Specified | Not Specified | [3][5] | |

| SW-116 | Not Specified | Not Specified | [3][5] | |

| Oral Squamous Cell Carcinoma | Tca8113, TSCC, NT | Dose-dependent inhibition | Not Specified | [1] |

| Ovarian Cancer | SKOV-3 | 0.8 - 3.2 | Not Specified | [1] |

| Esophageal Squamous Cell Carcinoma | KYSE150, KYSE450 | Dose-dependent inhibition | 24 | [6] |

| Non-Small Cell Lung Cancer | A549, SPC-A1 | 0.5 - 1.0 | 24 | [7] |

| Mantle Cell Lymphoma | JeKo-1 | 0.31 - 1.26 (0.5 - 2 µg/mL) | 24 | [8] |

Core Signaling Pathways Modulated by Gambogic Acid

GA exerts its anti-neoplastic effects by targeting several key signaling pathways that are often dysregulated in cancer.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[9] Its constitutive activation is a hallmark of many cancers, promoting cell survival and resistance to therapy.[10] GA is a potent inhibitor of the NF-κB signaling cascade.[1][10][11][12]

Mechanism of Inhibition:

-

IKK Inhibition: GA has been shown to covalently modify the IκB-kinase-β (IKKβ) subunit at Cys179, thereby inhibiting its kinase activity.[13]

-

Inhibition of IκBα Phosphorylation and Degradation: By inhibiting IKK, GA prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[11][14]

-

Suppression of p65 Nuclear Translocation: The stabilization of IκBα sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus.[11][14]

-

Downregulation of NF-κB Target Genes: Consequently, GA treatment leads to the downregulation of NF-κB-regulated genes involved in proliferation (c-Myc, Cyclin D1), anti-apoptosis (Bcl-2, Bcl-xL, IAP1, IAP2), invasion (MMP-9), and angiogenesis (VEGF).[11][15]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers. GA effectively suppresses this pro-survival pathway.[1][4][6][16]

Mechanism of Inhibition:

-

PTEN Upregulation: GA treatment has been shown to increase the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[1][6]

-

Inhibition of Akt and mTOR Phosphorylation: GA leads to a dose-dependent decrease in the phosphorylation of Akt and mTOR, key downstream effectors of PI3K.[6][16]

-

Downregulation of Downstream Targets: The inhibition of mTOR by GA affects the expression of proteins involved in cell cycle progression and protein synthesis.[17]

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another fundamental signaling route that governs cell proliferation, differentiation, and survival. Its over-activation is common in many cancers. GA has been shown to inhibit this pathway.[1][4][18]

Mechanism of Inhibition:

-

Reduced Phosphorylation of ERK1/2: GA treatment leads to a decrease in the phosphorylation levels of ERK1/2, the final kinases in this cascade.[1][4]

-

Downregulation of Downstream Targets: Inhibition of ERK1/2 phosphorylation by GA results in the downregulation of downstream targets like c-fos, which are involved in cell proliferation and survival.[1][18]

Induction of Apoptosis

A primary mechanism of GA's anti-cancer activity is the induction of apoptosis, or programmed cell death. GA triggers apoptosis through multiple interconnected mechanisms.

Interaction with the Transferrin Receptor (TfR)

GA binds to the transferrin receptor (TfR), which is often overexpressed on the surface of cancer cells.[1][11][19][20] This binding is independent of the transferrin binding site and is thought to be a key initiating event in GA-induced apoptosis.[20] Downregulation of TfR has been shown to decrease the sensitivity of cancer cells to GA.[11][20]

Antagonism of Bcl-2 Family Proteins

GA acts as a functional antagonist of the anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, etc.).[15][21][22]

Mechanism of Action:

-

BH3 Mimicry: GA competitively inhibits the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of anti-apoptotic Bcl-2 family members.[21][22]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): By neutralizing the anti-apoptotic Bcl-2 proteins, GA allows for the activation of pro-apoptotic Bax and Bak, leading to MOMP and the release of cytochrome c and other pro-apoptotic factors from the mitochondria.[21]

-

Modulation of Bcl-2/Bax Ratio: GA treatment leads to a decrease in the expression of Bcl-2 and an increase in the expression of Bax, thus lowering the Bcl-2/Bax ratio and favoring apoptosis.[1][8]

Caspase Activation

The release of cytochrome c from the mitochondria initiates the caspase cascade, a family of proteases that execute the apoptotic program. GA treatment leads to the activation of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3).[1][8]

Experimental Protocols

This section provides a detailed methodology for key experiments used to elucidate the mechanism of action of Gambogic Acid.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[7]

-

Treat the cells with various concentrations of Gambogic Acid (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Seed cells in a 6-well plate and treat with Gambogic Acid at the desired concentrations for 24 hours.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[8]

-

Incubate the cells for 15 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

Protocol:

-

Treat cells with Gambogic Acid as required and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Gambogic acid exhibits potent anti-cancer activity through a multi-targeted mechanism of action. Its ability to concurrently inhibit key pro-survival signaling pathways, including NF-κB, PI3K/Akt, and MAPK/ERK, while simultaneously inducing apoptosis through direct antagonism of Bcl-2 family proteins, underscores its potential as a valuable therapeutic agent in oncology. Further investigation into the specific activities of its derivatives, such as this compound, is warranted to explore potential enhancements in efficacy and drug-like properties. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further elucidate the therapeutic potential of this class of compounds.

References

- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gambogic acid exhibits anti-metastatic activity on malignant melanoma mainly through inhibition of PI3K/Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gambogic acid affects ESCC progression through regulation of PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gambogic Acid Induces Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells by Suppressing Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gambogic Acid Inhibits MDCK Cyst Enlargement by Suppressing Inflammation via p38 and NF-κB Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gambogic acid inhibits TNF-α-induced invasion of human prostate cancer PC3 cells in vitro through PI3K/Akt and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gambogic acid covalently modifies IκB-kinase-β subunit to mediate suppression of lipopolysaccharide-induced activation of NF-κB in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Gambogic acid affects ESCC progression through regulation of PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gambogic Acid Induces Cell Apoptosis and Inhibits MAPK Pathway in PTEN-/-/p53-/- Prostate Cancer Cells In Vitro and Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Next-Generation Noncompetitive Nanosystems Based on Gambogic Acid: In silico Identification of Transferrin Receptor Binding Sites, Regulatory Shelf Stability, and Their Preliminary Safety in Healthy Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. Gambogic acid is an antagonist of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

10α-Hydroxyepigambogic acid as an antiangiogenesis agent

An in-depth literature search for "10α-Hydroxyepigambogic acid" and its role as an antiangiogenesis agent did not yield specific scientific data for this particular compound. The current body of research accessible through comprehensive searches does not contain detailed experimental protocols, quantitative data on antiangiogenic effects, or elucidated signaling pathways directly attributed to this compound.

However, the search results did provide information on a related compound, Gambogic acid , which is the primary active component of gamboge resin. Gambogic acid has been studied for its antiangiogenic and anticancer properties.

Given the absence of specific information on this compound, this guide will provide a general overview of the methodologies and signaling pathways commonly investigated in antiangiogenesis research, with examples drawn from the literature on other antiangiogenic compounds where relevant. This will serve as a foundational guide for researchers interested in evaluating the potential antiangiogenic effects of novel compounds like this compound.

General Methodologies for Assessing Antiangiogenesis

The evaluation of a compound's antiangiogenic potential typically involves a tiered approach, starting with in vitro assays to assess its effects on endothelial cells and progressing to more complex ex vivo and in vivo models to observe its impact on vessel formation within a biological system.

In Vitro Assays

These assays are fundamental for initial screening and mechanistic studies. They are generally high-throughput and allow for the assessment of specific steps in the angiogenic process.[1][2]

-

Endothelial Cell Proliferation Assay: This assay determines a compound's ability to inhibit the growth of endothelial cells, a crucial step in the formation of new blood vessels.[3][4][5][6]

-

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay & Transwell/Boyden Chamber Assay): These assays measure the ability of a compound to block the migration of endothelial cells, which is essential for their movement into areas of new vessel formation.

-

Tube Formation Assay: In this assay, endothelial cells are cultured on a basement membrane extract (such as Matrigel®), where they form capillary-like structures. The inhibitory effect of a compound on the formation of these tubes is quantified.[7][8][9][10][11][12] This is a widely used method to assess the potential of compounds to inhibit the later stages of angiogenesis.[1]

-

Spheroid Sprouting Assay: Endothelial cell spheroids are embedded in a collagen gel, and the sprouting of new "vessels" from the spheroid is measured. This assay mimics the initial stages of sprouting angiogenesis.

Ex Vivo Assays

Ex vivo models bridge the gap between in vitro and in vivo studies by using tissue explants.

-

Aortic Ring Assay: A small ring of aorta is embedded in a gel matrix, and the outgrowth of new microvessels is monitored. This assay maintains the cellular complexity of the vessel wall.[13][14]

In Vivo Assays

In vivo models are crucial for confirming the antiangiogenic activity of a compound in a living organism.

-

Chick Chorioallantoic Membrane (CAM) Assay: The CAM is a highly vascularized membrane in chicken embryos. Test compounds are applied to the CAM to observe their effect on blood vessel formation.[13]

-

Matrigel Plug Assay: Matrigel mixed with pro-angiogenic factors and the test compound is injected subcutaneously into mice. The formation of new blood vessels within the Matrigel plug is then quantified.[15][16]

-

Tumor Xenograft Models: Human tumor cells are implanted in immunocompromised mice. The effect of the test compound on tumor growth and the density of blood vessels within the tumor are assessed.

Key Signaling Pathways in Angiogenesis

Several key signaling pathways are known to regulate angiogenesis and are often the targets of antiangiogenic therapies. Investigating the effect of a novel compound on these pathways is crucial for understanding its mechanism of action.

-

VEGF/VEGFR Signaling: The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) pathway is a primary regulator of angiogenesis. Inhibition of this pathway is a common strategy for antiangiogenic drugs.[17][18]

-

PI3K/Akt/mTOR Pathway: This pathway is downstream of VEGFR and plays a critical role in endothelial cell survival, proliferation, and migration.[19]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway is another important downstream effector of VEGFR signaling that regulates endothelial cell proliferation and differentiation.

-

HIF-1α Pathway: Hypoxia-Inducible Factor-1α is a transcription factor that is stabilized under hypoxic conditions (often found in tumors) and upregulates the expression of pro-angiogenic factors like VEGF.[18][19][20]

Experimental Workflow and Logic

The investigation of a novel antiangiogenic agent typically follows a logical progression.

Caption: A typical workflow for the evaluation of a potential antiangiogenesis agent.

Illustrative Signaling Pathway

The following diagram illustrates a simplified representation of the VEGF signaling pathway, a common target for antiangiogenic compounds.

Caption: Simplified VEGF/VEGFR2 signaling cascade leading to angiogenesis.

Should specific data for this compound become available, a detailed technical guide with quantitative data tables and specific experimental protocols could be developed following the framework outlined above.

References

- 1. In vitro assay of angiogenesis: inhibition of capillary tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effect of hyaluronate and its oligosaccharides on endothelial cell proliferation and monolayer integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Folic acid inhibits endothelial cell proliferation through activating the cSrc/ERK 2/NF-κB/p53 pathway mediated by folic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric oxide mediates angiogenesis in vivo and endothelial cell growth and migration in vitro promoted by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amsbio.com [amsbio.com]

- 8. bioscience.co.uk [bioscience.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. promocell.com [promocell.com]

- 12. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. The Effects of Abscisic Acid on Angiogenesis in Both ex vivo and in vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-angiogenic effects of Moringa oleifera silver nanoparticles on endothelial cells: in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo anti-angiogenic activities and inhibition of hormone-dependent and -independent breast cancer cells by ceramide methylaminoethylphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo anti-angiogenic effects of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-angiogenic effects of ribonucleic acid interference targeting vascular endothelial growth factor and hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pomolic acid suppresses HIF1α/VEGF-mediated angiogenesis by targeting p38-MAPK and mTOR signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gallic acid, a phenolic compound, exerts anti-angiogenic effects via the PTEN/AKT/HIF-1α/VEGF signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 10α-Hydroxyepigambogic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

10α-Hydroxyepigambogic acid, a caged polyprenylated xanthone (B1684191) isolated from the resin of Garcinia hanburyi, represents a promising but understudied natural product in the landscape of oncological research. While direct experimental data on this compound remains limited, its structural similarity to other well-researched compounds from the same source, such as gambogic acid and gambogenic acid, provides a strong basis for predicting its therapeutic potential. This technical guide synthesizes the available information on structurally related compounds to forecast the likely mechanisms of action and therapeutic applications of this compound, with a primary focus on its anticancer properties. The methodologies and findings presented herein are largely based on studies of its chemical analogs and are intended to serve as a foundational resource for initiating research and development programs centered on this molecule.

Introduction

Garcinia hanburyi has been a source of traditional medicine, and its resin, gamboge, is rich in a class of compounds known as caged polyprenylated xanthones. These molecules are characterized by a complex, rigid ring structure that is believed to be crucial for their biological activity. Gambogic acid, a prominent member of this family, has advanced to clinical trials for cancer treatment, highlighting the therapeutic potential of this chemical class. This compound shares the core xanthone structure with these compounds, suggesting it may possess similar pharmacological activities. This document will explore these potential activities, focusing on anticancer effects, and provide a framework for future experimental investigation.

Predicted Therapeutic Applications: Anticancer Activity

Based on the extensive research conducted on gambogic acid and gambogenic acid, the primary therapeutic application for this compound is anticipated to be in the treatment of various cancers. The cytotoxic and antiproliferative effects of its analogs have been demonstrated across a range of cancer cell lines.

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro cytotoxic activity of gambogic acid and gambogenic acid against several human cancer cell lines. This data serves as a proxy for the potential efficacy of this compound.

| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| Gambogic Acid | T47D (Breast Cancer) | Caspase Activation | 0.78 µM | [1] |

| Gambogic Acid | A549 (Lung Cancer) | Not Specified | Not Specified | [2] |

| Gambogic Acid | NCI-H460 (Lung Cancer) | MTT Assay | Synergistic with Cisplatin | [3] |

| Gambogic Acid | NCI-H1299 (Lung Cancer) | MTT Assay | Synergistic with Cisplatin | [3] |

| Gambogic Acid | SW620 (Colon Cancer) | Proliferation Assay | ~100 µg/ml (equivalent to 5-FU at 10 µg/ml) | [4] |

| Gambogic Acid | A375 (Melanoma) | Proliferation Assay | 5-10 µM | [4] |

| Gambogenic Acid | MDA-MB-231 (Breast Cancer) | MTT Assay | Concentration-dependent inhibition | [3] |

| Gambogenic Acid | HepG2 (Hepatoma) | Not Specified | Not Specified | [3] |

| Gambogenic Acid | U251 (Glioblastoma) | Not Specified | Not Specified | [3] |

Postulated Mechanisms of Action

The anticancer activity of caged xanthones is believed to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.

Induction of Apoptosis

A primary mechanism by which gambogic acid and its analogs exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Postulated apoptosis induction pathway.

Cell Cycle Arrest

Gambogic acid has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division and proliferation. It is plausible that this compound would exhibit similar activity.

Caption: Predicted cell cycle arrest mechanism.

Inhibition of Key Signaling Pathways

The anticancer effects of gambogic acid and related compounds are also attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.

Caption: Potential signaling pathway modulation.

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, a series of in vitro experiments are recommended. The following protocols are based on standard methodologies used in the evaluation of anticancer compounds.

Cell Viability and Cytotoxicity Assay

-

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines.

-

Method:

-

Seed cancer cells (e.g., A549, MDA-MB-231, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound in complete cell culture medium.

-

Replace the medium in the cell plates with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Apoptosis Assay by Flow Cytometry

-

Objective: To quantify the induction of apoptosis by this compound.

-

Method:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer provided with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Method:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis for Key Signaling Proteins

-

Objective: To investigate the effect of this compound on the expression and activation of proteins involved in apoptosis and cell cycle regulation.

-

Method:

-

Treat cells with this compound for the desired time and concentrations.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p53, p21, Cyclin D1, p-AKT, total-AKT).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Future Directions and Conclusion

While the direct evidence for the therapeutic applications of this compound is currently sparse, the substantial body of research on its structural analogs provides a compelling rationale for its investigation as a potential anticancer agent. The proposed experimental workflows offer a clear path forward for elucidating its biological activity and mechanism of action. Future research should focus on the isolation or synthesis of sufficient quantities of this compound to enable comprehensive preclinical evaluation, including in vivo studies in animal models of cancer. The exploration of this and other minor caged xanthones from Garcinia hanburyi may lead to the discovery of novel and potent therapeutic leads for the treatment of cancer.

Caption: Proposed research and development workflow.

References

- 1. Discovery, characterization and SAR of gambogic acid as a potent apoptosis inducer by a HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journal.waocp.org [journal.waocp.org]

- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of 10α-Hydroxyepigambogic Acid: A Technical Overview

A comprehensive review of existing scientific literature reveals a notable absence of specific in vitro studies conducted on 10α-Hydroxyepigambogic acid. While this compound is recognized as a derivative of the potent anticancer agent gambogic acid, originating from the resin of the Garcinia hanburyi tree, dedicated research elucidating its biological activity, mechanism of action, and specific experimental protocols is not publicly available at this time.

The broader body of research extensively covers the in vitro activities of gambogic acid and a variety of its other derivatives. These studies have established gambogic acid as a potent inducer of apoptosis in numerous cancer cell lines and have identified several of its molecular targets and effects on signaling pathways. However, the specific contribution and influence of the 10α-hydroxy group in the epigambogic acid structure remain uncharacterized in the scientific literature.

Therefore, this guide will instead provide a detailed technical overview of the in vitro studies of the parent compound, gambogic acid , as a proxy to offer relevant insights for researchers, scientists, and drug development professionals interested in this class of molecules. The information presented for gambogic acid, including its cytotoxic effects, experimental methodologies, and signaling pathways, can serve as a foundational reference for potential future investigations into this compound.

In Vitro Anticancer Activity of Gambogic Acid

Gambogic acid (GA) has demonstrated significant cytotoxic and pro-apoptotic effects across a wide array of human cancer cell lines. The primary mechanism of its anticancer activity is the induction of apoptosis, or programmed cell death.

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of gambogic acid in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T47D | Breast Cancer | 0.78 | [1] |

| MDA-MB-231 | Breast Cancer | < 1.59 | [2] |

| 4T1 | Mouse Breast Cancer | 0.64 | [2] |

| Bel-7402 | Liver Cancer | 0.59 | [3] |

| SMMC-7721 | Liver Cancer | 1.59 | [3] |

| Bel-7404 | Liver Cancer | 1.99 | [3] |

| QGY-7701 | Liver Cancer | 0.41 | [3] |

| HepG2 | Liver Cancer | 0.94 | [3] |

| Caco-2 | Colorectal Cancer | ~2.0 | [4] |

| SW480 | Colorectal Cancer | ~2.0 | [4] |

| HCT116 | Colorectal Cancer | ~2.0 | [4] |

| CT26 | Mouse Colorectal Cancer | ~1.0 | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used to assess the in vitro effects of gambogic acid.

Cell Viability and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and allowed to adhere overnight.[5]

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., gambogic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[6]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or SDS-HCl).[7]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.[6]

CCK-8 (Cell Counting Kit-8) Assay: This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt.

-

Cell Treatment: Cancer cells (e.g., Caco-2, SW480, HCT116) are treated with varying concentrations of gambogic acid for different durations (e.g., 24h).[4]

-

CCK-8 Reagent Addition: The CCK-8 reagent is added to each well.

-

Incubation: The plate is incubated for a specified time according to the manufacturer's protocol.

-

Absorbance Reading: The absorbance is measured to determine cell viability.[4]

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the compound of interest for a defined period.

-

Cell Harvesting: Cells are harvested and washed.

-

Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (a fluorescent nucleic acid stain that cannot cross the membrane of live cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[8]

DAPI (4',6-diamidino-2-phenylindole) Staining: This fluorescent stain binds strongly to A-T rich regions in DNA and is used to observe nuclear fragmentation, a hallmark of apoptosis.

-

Cell Treatment and Fixation: Cells are treated, then fixed.

-

Staining: Cells are stained with DAPI.

-

Fluorescence Microscopy: The cells are observed under a fluorescence microscope to visualize changes in nuclear morphology.

Signaling Pathways Modulated by Gambogic Acid

Gambogic acid has been shown to influence multiple signaling pathways involved in cell survival and apoptosis.

The Intrinsic (Mitochondrial) Apoptosis Pathway

Gambogic acid can induce apoptosis through the mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

Caption: Gambogic acid-induced intrinsic apoptosis pathway.

Akt Signaling Pathway

The Akt signaling pathway is a critical regulator of cell survival. Gambogic acid has been shown to inactivate this pathway, thereby promoting apoptosis.

Caption: Inhibition of the Akt survival pathway by gambogic acid.

Experimental Workflow for In Vitro Anticancer Screening

The general workflow for screening a compound like gambogic acid for its in vitro anticancer potential is a multi-step process.

Caption: General workflow for in vitro anticancer drug screening.

References

- 1. Design and synthesis of gambogic acid analogs as potent cytotoxic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]

- 3. Gambogic acid is cytotoxic to cancer cells through inhibition of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gambogic Acid Induces Pyroptosis of Colorectal Cancer Cells through the GSDME-Dependent Pathway and Elicits an Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticarcinogenic Properties of Medium Chain Fatty Acids on Human Colorectal, Skin and Breast Cancer Cells in Vitro [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: 10α-Hydroxyepigambogic Acid Target Pathways

For the attention of: Researchers, scientists, and drug development professionals.

Preamble:

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific data regarding the target pathways of 10α-Hydroxyepigambogic acid. The majority of existing research focuses on its parent compound, Gambogic acid (GA). While GA is known to induce apoptosis and modulate key signaling cascades such as the PI3K/Akt and NF-κB pathways, specific experimental data, including quantitative metrics (e.g., IC50 values) and detailed protocols for this compound, are not sufficiently documented in the public domain to construct a detailed technical guide as initially requested.

This document will, therefore, provide a detailed overview of the known target pathways of the closely related and well-studied compound, Gambogic acid , as a proxy. The information presented herein is intended to serve as a foundational resource for researchers investigating derivatives of Gambogic acid, such as this compound, by highlighting the likely areas of biological activity and providing established experimental frameworks.

Core Target Pathways of Gambogic Acid

Gambogic acid (GA) is a xanthonoid isolated from the resin of Garcinia hanburyi. It has demonstrated potent anti-cancer effects through the modulation of several critical signaling pathways.

Apoptosis Induction

GA is a known inducer of apoptosis in various cancer cell lines. This programmed cell death is a key mechanism of its anti-tumor activity.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. GA has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[1] The inhibition of PI3K/Akt signaling by GA leads to the downregulation of downstream anti-apoptotic proteins and cell cycle regulators.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting inflammation and cell proliferation. GA has been found to suppress the activation of the NF-κB pathway, which is another key aspect of its anti-cancer mechanism.[1][2]

Quantitative Data for Gambogic Acid

The following table summarizes the inhibitory concentrations (IC50) of Gambogic acid against various cancer cell lines, as reported in the literature. This data provides a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Bel-7402 | Hepatocellular Carcinoma | 0.59 | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | 1.59 | [1] |

| Bel-7404 | Hepatocellular Carcinoma | 1.99 | [1] |

| QGY-7701 | Hepatocellular Carcinoma | 0.41 | [1] |

| HepG2 | Hepatocellular Carcinoma | 0.94 | [1] |

| A549 | Lung Cancer | 0.24 - 1.09 | [3][4] |

| BGC-823 | Gastric Cancer | Not Specified | [3][4] |

| U251 | Glioblastoma | Not Specified | [3][4] |

| MB-231 | Breast Cancer | Not Specified | [3][4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are representative protocols for assays commonly used to investigate the effects of compounds like Gambogic acid.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression levels.

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, NF-κB p65, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Gambogic acid and a typical experimental workflow for its investigation.

Gambogic Acid's Effect on the PI3K/Akt Signaling Pathway

Caption: Inhibition of the PI3K/Akt signaling pathway by Gambogic acid.

Gambogic Acid's Effect on the NF-κB Signaling Pathway

Caption: Suppression of the NF-κB signaling pathway by Gambogic acid.

Experimental Workflow for Investigating Gambogic Acid Derivatives

Caption: A typical experimental workflow for evaluating novel compounds.

While direct evidence for the target pathways of this compound is currently lacking, the extensive research on its parent compound, Gambogic acid, provides a strong foundation for future investigations. Researchers are encouraged to utilize the established protocols and focus on the PI3K/Akt and NF-κB signaling pathways, as well as apoptosis induction, as primary areas of inquiry. Further structure-activity relationship studies on Gambogic acid derivatives will be invaluable in elucidating the specific mechanisms of action of compounds like this compound and advancing their potential as therapeutic agents.

References

- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on chemical-structure modification and structure-activity relationship of gambogic acid derivatives at carbon(34) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacological Profile of Gambogic Acid: A Technical Overview

Disclaimer: Extensive research of publicly available scientific literature did not yield specific pharmacological data for 10α-Hydroxyepigambogic acid. This document provides an in-depth technical guide on the pharmacological profile of its parent compound, Gambogic Acid . The information presented here is intended for researchers, scientists, and drug development professionals.

Introduction

Gambogic acid (GA) is a xanthonoid isolated from the brownish resin of the Garcinia hanburyi tree.[1] It has garnered significant interest in the scientific community for its potent biological activities, particularly its anticancer properties.[1][2] This guide summarizes the key pharmacological aspects of gambogic acid, including its mechanism of action, quantitative data from various studies, and relevant experimental protocols.

Anticancer Activity

Gambogic acid exhibits potent cytotoxic effects against a wide range of cancer cell lines. Its primary mechanism of anticancer activity involves the induction of apoptosis, or programmed cell death.[2]

Mechanism of Action: Apoptosis Induction

Gambogic acid induces apoptosis through multiple signaling pathways, primarily involving the modulation of the Bcl-2 family of proteins and the activation of caspases. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to apoptosis.[3]

The induction of apoptosis by gambogic acid is also linked to the generation of reactive oxygen species (ROS) and the activation of stress-related signaling pathways, such as the p38 MAPK and JNK pathways.[4]

Below is a diagram illustrating the proposed apoptotic signaling pathway of Gambogic Acid.

Caption: Proposed Apoptotic Pathway of Gambogic Acid.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of gambogic acid against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549/Cis | Cisplatin-resistant Non-small cell lung cancer | Not specified, but potent inhibitory effect observed[2] |

| 4T1 | Breast Cancer | Not specified, but induced apoptosis in vivo[3] |

| U937 | Leukemia | Not specified, but exhibited strong cytotoxicity[5] |

Anti-inflammatory Activity

Beyond its anticancer effects, gambogic acid and related compounds have demonstrated anti-inflammatory properties. This is often attributed to the inhibition of pro-inflammatory signaling pathways.

Mechanism of Action

Studies on similar compounds suggest that the anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway.[6][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory response.

Experimental Protocols

This section provides a general overview of the methodologies commonly used in the pharmacological evaluation of compounds like gambogic acid.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Caption: General Workflow for an MTT Cell Viability Assay.

Protocol:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of gambogic acid and incubated for a specified period (e.g., 48 or 72 hours).

-

Following treatment, an MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

A solubilization solution, such as DMSO, is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Analysis (Annexin V/PI Staining)

Annexin V-FITC and propidium (B1200493) iodide (PI) double staining is a common method to detect apoptosis by flow cytometry.

Principle:

-

Annexin V-FITC: Binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-